Cas no 96022-77-4 (2-Chloro-6-methoxy-7-deazapurine)

2-Chloro-6-methoxy-7-deazapurine structure
96022-77-4 structure
Product Name:2-Chloro-6-methoxy-7-deazapurine
CAS No:96022-77-4
MF:C7H6ClN3O
MW:183.595039844513
CID:799997
PubChem ID:29976038
Update Time:2025-05-18

2-Chloro-6-methoxy-7-deazapurine Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidine,2-chloro-4-methoxy-
    • 2-Chloro-6-methoxy-7-deazapurine
    • 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
    • 2-Chloro-4-methoxy-1H-pyrrolo[2,3-d]pyrimidine
    • GFXPNNYTVBWDSO-UHFFFAOYSA-N
    • FCH1199371
    • 2-chloro-4-methoxy-3H-pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy-
    • 1H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy- (9CI)
    • 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • W-204135
    • AKOS006329211
    • CS-0045665
    • D72080
    • DTXSID50652518
    • DB-239977
    • AKOS030255713
    • SCHEMBL16446295
    • 96022-77-4
    • Inchi: 1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
    • InChI Key: GFXPNNYTVBWDSO-UHFFFAOYSA-N
    • SMILES: ClC1N=C2C(C=CN2)=C(OC)N=1

Computed Properties

  • Exact Mass: 183.02000
  • Monoisotopic Mass: 183.0199395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.8
  • XLogP3: 1.9

Experimental Properties

  • PSA: 50.80000
  • LogP: 1.61990

2-Chloro-6-methoxy-7-deazapurine Security Information

  • Storage Condition:-20°C Freezer

2-Chloro-6-methoxy-7-deazapurine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-6-methoxy-7-deazapurine Pricemore >>

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2-Chloro-6-methoxy-7-deazapurine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Methanol ;  1 h, rt → 70 °C
Reference
Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor
Hatcher, John M.; Zhang, Jinwei; Choi, Hwan Geun; Ito, Genta; Alessi, Dario R.; et al, ACS Medicinal Chemistry Letters, 2015, 6(5), 584-589

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 h, reflux
Reference
Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors
O'Brien, Nathan J.; Brzozowski, Martin; Buskes, Melissa J.; Deady, Leslie W.; Abbott, Belinda M., Bioorganic & Medicinal Chemistry, 2014, 22(15), 3879-3886

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol
Reference
7-Deaza isosters of 2'-deoxyxanthosine and 2'-deoxyspongosine - synthesis via glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Seela, Frank; Driller, Hansjuergen; Liman, Ulrich, Liebigs Annalen der Chemie, 1985, (2), 312-20

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, rt → 70 °C
Reference
LRRK2 inhibitors and methods of making and using the same
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Methanol ;  6 h, reflux
1.2 Solvents: Water
1.3 Reagents: Acetic acid ;  neutralized
Reference
Preparation of substituted condensed pyrimidine compounds as PDE4 inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Preparation of 7H-pyrrolo[2,3-d]pyrimidine compounds as DYRK1A inhibitors
, World Intellectual Property Organization, , ,

2-Chloro-6-methoxy-7-deazapurine Raw materials

2-Chloro-6-methoxy-7-deazapurine Preparation Products

Additional information on 2-Chloro-6-methoxy-7-deazapurine

Introduction to 2-Chloro-6-Methoxy-7-Deazapurine (CAS No. 96022-77-4)

2-Chloro-6-methoxy-7-deazapurine (CAS No. 96022-77-4) is a synthetic organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule consists of a purine-like framework with specific substituents: a chlorine atom at position 2, a methoxy group at position 6, and the absence of a nitrogen atom at position 7, giving it the name "deazapurine."

The chemical structure of 2-chloro-6-methoxy-7-deazapurine plays a pivotal role in its biological activity. The substitution pattern on the purine ring influences its interactions with various biological targets, such as enzymes, receptors, and nucleic acids. Recent studies have highlighted its potential as a modulator of nucleic acid metabolism, particularly in the context of antiviral and anticancer therapies. Researchers have explored its ability to inhibit key enzymes involved in viral replication and cancer cell proliferation, making it a promising candidate for drug development.

One of the most notable advancements in the study of 2-chloro-6-methoxy-7-deazapurine is its application in antiviral research. Scientists have investigated its efficacy against various viral pathogens, including RNA viruses such as influenza and hepatitis C virus (HCV). The compound has shown potential as a viral replication inhibitor, targeting specific steps in the viral life cycle. This discovery has opened new avenues for developing antiviral agents that are both potent and selective.

In addition to its antiviral properties, 2-chloro-6-methoxy-7-deazapurine has also been studied for its anticancer activity. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound's unique mechanism of action involves interference with cellular processes such as DNA repair and cell cycle regulation, making it a potential candidate for targeted cancer therapy.

The synthesis of 2-chloro-6-methoxy-7-deazapurine involves multi-step organic reactions, including nucleophilic substitutions and oxidations. Researchers have optimized synthetic routes to improve yield and purity, ensuring scalability for potential large-scale production. These advancements have facilitated further preclinical and clinical studies, paving the way for its translation into therapeutic applications.

Recent advancements in computational chemistry have also contributed to our understanding of 2-chloro-6-methoxy-7-deazapurine's interactions with biological targets. Molecular docking studies have provided insights into its binding modes with proteins and nucleic acids, guiding further optimization of its structure for enhanced potency and selectivity.

In terms of toxicological studies, preliminary data suggest that 2-chloro-6-methoxy-7-deazapurine exhibits low toxicity at therapeutic doses, making it a safer option compared to some existing drugs. However, further studies are required to fully assess its safety profile and long-term effects.

The environmental impact of 2-chloro-6-methoxy-7-deazapurine is another area of interest. Researchers are investigating its biodegradation pathways and potential ecological effects to ensure sustainable use and minimize environmental risks.

In conclusion, 2-chloro-6-methoxy-7-deazapurine (CAS No. 96022-77-4) is a versatile compound with significant potential in drug discovery and development. Its unique chemical properties, combined with recent research advancements, position it as a promising candidate for addressing unmet medical needs in antiviral and anticancer therapies.

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